molecular formula C23H20N2S B11566912 4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11566912
M. Wt: 356.5 g/mol
InChI Key: POUOTCXJWMDGRF-UHFFFAOYSA-N
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Description

4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a biphenyl group and a dimethylphenyl group attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H20N2S/c1-16-8-9-17(2)21(14-16)24-23-25-22(15-26-23)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)

InChI Key

POUOTCXJWMDGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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